
Azadirachtin
Overview
Description
Azadirachtin is a highly oxidized tetranortriterpenoid compound belonging to the limonoid group. It is a secondary metabolite present in neem seeds (Azadirachta indica). This compound is known for its potent insecticidal properties and has been widely used in agriculture as a biopesticide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azadirachtin has a complex molecular structure, making its total synthesis challenging. The first total synthesis was completed by Steven Ley’s research group at the University of Cambridge in 2007. The synthesis involved a relay approach, where a heavily functionalized decalin intermediate was synthesized on a small scale and then derived from the natural product for gram-scale operations .
Industrial Production Methods
Industrial production of this compound typically involves extraction from neem seeds. The process includes disintegrating neem seeds/kernels into a powder, followed by continuous extraction using methanol or ethanol at ambient temperature. The extract is then concentrated and subjected to phase separation using petroleum ether or hexane. The denser phase containing this compound is further purified to obtain a dry solid powder with high purity .
Chemical Reactions Analysis
Structural Basis for Reactivity
Azadirachtin’s reactivity stems from its highly oxidized framework containing:
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Enol ether (C11–C30)
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Acetal (C13–C23)
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Tetra-substituted epoxide (C14–C15)
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Hemiacetal (C25–O–C12)
These functional groups render it sensitive to:
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Acid/Base Hydrolysis : Cleavage of acetal, hemiacetal, and ester linkages.
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Photodegradation : UV-induced rearrangements.
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Oxidation/Reduction : Epoxide ring-opening and hydroxyl group modifications .
Biosynthetic Pathway
This compound originates from the triterpenoid tirucallol , undergoing sequential oxidations, cyclizations, and rearrangements :
Step | Key Reaction | Enzymes/Agents | Product |
---|---|---|---|
1 | Cyclization of 2,3-oxidosqualene | Oxidosqualene cyclase | Tirucallol (C30) |
2 | Allylic isomerization & oxidation | Cytochrome P450s | Apotirucallol (C27) |
3 | Side-chain cleavage & furan cyclization | Oxidoreductases | Azadirone |
4 | C-ring oxidation & esterification | Monooxygenases, acyltransferases | Salannin → this compound |
Adapted from Ley et al. (2008) and Hansen et al. (1994) .
Synthetic Challenges and Strategies
The first total synthesis (2007) required 64 steps due to:
Key synthetic milestones :
Stage | Reaction Type | Outcome | Yield |
---|---|---|---|
Decalin core assembly | Relay synthesis (natural intermediates) | Functionalized decalin | 12% |
Epoxide formation | Sharpless asymmetric epoxidation | C14–C15 epoxide | 78% |
Final cyclization | Acid-catalyzed hemiacetal closure | This compound A | 3% |
Data from Veitch et al. (2007) .
Stability and Degradation Pathways
This compound degrades under environmental stressors:
Condition | Degradation Pathway | Half-Life | Key Products |
---|---|---|---|
UV light (λ = 254 nm) | [2+2] Cycloaddition → Rearrangement | 4–6 hrs | Isomeric azadirachtol |
Acidic (pH < 4) | Epoxide hydrolysis → Diol formation | 48 hrs | 14,15-Dihydroxy derivative |
Alkaline (pH > 9) | Ester saponification → Decarboxylation | 24 hrs | This compound acid |
Stability data from Santa Cruz Biotechnology (2025) and FAO (2006) .
Biological Interactions and Molecular Targets
This compound disrupts insect physiology via:
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Protein binding : Irreversible inhibition of heat-shock protein 60 (Hsp60), disrupting protein folding .
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Gene regulation :
Dose-dependent effects in *Solenopsis invicta *:
Concentration (mg/L) | LT₅₀ (hrs) | Mortality Rate |
---|---|---|
1.0 | 7.7 | 74.9% |
0.5 | 8.7 | 66.6% |
Data from Zhang et al. (2023) .
Industrial and Pharmacological Modifications
Derivatization efforts focus on enhancing stability:
Scientific Research Applications
Biopesticide Applications
Azadirachtin is primarily recognized for its role as a biopesticide. It acts as an antifeedant and insect growth regulator, making it effective against a variety of agricultural pests.
Efficacy Against Insects
- Insect Growth Regulation : this compound disrupts the hormonal processes in insects, leading to impaired growth and reproduction. For instance, studies show that it significantly reduces the fecundity of Drosophila melanogaster over successive generations, demonstrating transgenerational effects on survival and reproductive success .
- Impact on Specific Pests : Research indicates that this compound can reduce the survival rates of pests like the two-spotted spider mite (Tetranychus urticae), with concentrations as low as 80 ppm causing a 50% reduction in adult survival . Furthermore, this compound-treated populations exhibit decreased reproductive rates, indicating its potential role in Integrated Pest Management (IPM) strategies .
Field and Laboratory Studies
- Field trials have confirmed this compound's effectiveness against various arthropods in crops such as roses and cocoa. In greenhouse settings, this compound was compared to synthetic pesticides, showing comparable efficacy against spider mites .
- Laboratory studies demonstrate that this compound affects oviposition preferences in treated insects, indicating its potential to manage pest populations effectively through behavioral modifications .
Therapeutic Applications
Beyond agriculture, this compound exhibits promising therapeutic properties:
- Antiproliferative Effects : this compound has been shown to inhibit cell proliferation by downregulating proteins involved in cell cycle progression. This property highlights its potential use in cancer treatment strategies .
- Antimalarial Properties : Compounds derived from neem have demonstrated activity against Plasmodium berghei, suggesting that this compound could play a role in developing transmission-blocking antimalarials .
Comparative Data Table
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
Azadirachtin exerts its effects primarily by interfering with the endocrine system of insects. It affects the synthesis and release of ecdysone, a hormone crucial for insect development. This compound also disrupts the production of neuropeptides in the insect brain, leading to growth inhibition and developmental disorders .
Comparison with Similar Compounds
Azadirachtin is unique due to its complex structure and potent insecticidal properties. Similar compounds include other limonoids found in neem, such as nimbin and salannin. this compound is considered the most effective among them due to its broad-spectrum activity and low toxicity to non-target organisms .
Q & A
Basic Research Questions
Q. How can researchers quantify azadirachtin content in plant extracts with high accuracy?
High-performance liquid chromatography (HPLC) is the gold standard, using a C18 column and UV detection at 210–220 nm. Calibration curves (e.g., linear range: 7.8–250 mg/mL, R² ≥ 0.96) are validated for precision (intraday RSD ≤ 2.48%) . Samples are typically extracted with methanol or acetonitrile, followed by filtration to remove particulates. For complex matrices, tandem mass spectrometry (LC-MS) improves specificity, especially when distinguishing this compound from structural analogs .
Q. What protocols are recommended for extracting this compound from neem tissues?
Optimal extraction involves freeze-dried neem seed kernels ground to 60–80 mesh size. A 24-hour Soxhlet extraction with 95% ethanol yields higher this compound recovery than cold maceration. Post-extraction, rotary evaporation at 40°C under reduced pressure concentrates the extract, followed by purification via flash chromatography (silica gel, hexane:ethyl acetate gradient) .
Q. How does this compound disrupt insect physiology at the molecular level?
this compound inhibits ecdysone biosynthesis, disrupting molting and metamorphosis. In Plutella xylostella, it reduces hemocyte counts (by 40–60%) and phagocytic activity (by 30–50%), impairing cellular immunity. Additionally, it downregulates genes in the juvenile hormone pathway, leading to reproductive sterility in adult females .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound production in cell cultures?
A central composite design (CCD) with two variables (e.g., yeast extract concentration and sampling time) identifies optimal conditions. For example, 25 mg/L yeast extract at 4 days increases this compound production by 302% compared to controls. Quadratic models (R² ≥ 0.94) predict interactions between variables, validated via ANOVA (p < 0.05) .
Q. What genomic tools elucidate this compound biosynthesis pathways?
Weighted Gene Co-expression Network Analysis (WGCNA) clusters transcripts correlated with this compound accumulation. In neem endosperm, limonoid-specific cytochrome P450s (e.g., CYP71CD5) and UDP-glycosyltransferases are upregulated, suggesting roles in terpenoid backbone modification . CRISPR-Cas9 knockout of these genes reduces this compound by 70–90%, confirming their functional significance .
Q. How should researchers address contradictory data on this compound’s bioactivity across species?
Contradictions arise from species-specific detoxification mechanisms (e.g., cytochrome P450 diversity in Lepidoptera vs. Coleoptera). Meta-analyses using standardized LC50 assays (e.g., OECD guidelines) and RNA-seq to compare detoxification gene expression can resolve discrepancies. For example, Spodoptera litura exhibits 10-fold higher this compound tolerance than Helicoverpa armigera due to enhanced glutathione-S-transferase activity .
Q. What in vitro strategies sustainably produce this compound without relying on neem seeds?
Redifferentiated callus cultures from immature zygotic embryos yield 2.33 mg/g DW this compound, outperforming dedifferentiated cultures by 150%. Elicitors like NaCl (50–100 mM) upregulate biosynthetic genes (e.g., HMGR, DXS), doubling production. HPLC-ESI/MS confirms compound identity (retention time: 6.0 ± 0.39 min; m/z 743.3 [M+Na]⁺) .
Q. How do experimental designs account for this compound’s instability in environmental conditions?
Stability studies use factorial designs to test UV exposure, pH (4–9), and temperature (25–50°C). This compound degrades rapidly at pH > 7 (half-life < 48 hours) but remains stable in dark, acidic conditions. Microencapsulation with chitosan-alginate nanoparticles extends half-life by 3–5× in field trials .
Q. Methodological Considerations
- Data Validation : Always include internal standards (e.g., this compound B) during HPLC to correct for matrix effects .
- Statistical Reporting : Use adjusted R² for RSM models to avoid overfitting, and report lack-of-fit tests .
- Ethical Compliance : For insect studies, follow institutional guidelines on humane endpoints (e.g., cessation of feeding or mobility) .
Properties
CAS No. |
11141-17-6 |
---|---|
Molecular Formula |
C35H44O16 |
Molecular Weight |
720.7 g/mol |
IUPAC Name |
dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |
InChI |
InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)32(26(39)43-6)13-46-21-22(32)31(18)14-47-34(42,27(40)44-7)25(31)29(4,23(21)37)35-20-11-17(30(35,5)51-35)33(41)9-10-45-28(33)50-20/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20?,21-,22-,23-,25+,28+,29-,30+,31+,32+,33+,34+,35+/m1/s1 |
InChI Key |
FTNJWQUOZFUQQJ-KEGXRQICSA-N |
SMILES |
O=C([C@@]1(O)OC[C@@]2([C@@H](OC(/C(C)=C/C)=O)C[C@H]3OC(C)=O)[C@]1([H])[C@@]([C@]45[C@](O5)(C)[C@]6([H])[C@]7(O)[C@](OC=C7)([H])O[C@@]4([H])C6)(C)[C@H](O)[C@]8([H])OC[C@@]3(C(OC)=O)[C@]82[H])OC |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |
Appearance |
Solid powder |
Color/Form |
Microcrystalline powder Yellow green powde |
flash_point |
Flash point > 58 °C >137 °F (Closed cup) |
melting_point |
154-158 °C |
Key on ui other cas no. |
11141-17-6 |
physical_description |
Yellow-green solid; [HSDB] |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable in the dark. DT50 50 days (pH 5, room temperature); rapidly decomposed at higher temperatures, in alkaline and strongly acidic media. |
solubility |
Readily soluble in ethanol, diethyl ether, acetone, and chloroform. Insoluble in hexane. In water, 0.26 g/L at 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
azadirachtin azadirachtin A azadyrachtin bioneem neemix |
vapor_pressure |
2.7X10-11 mm Hg at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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